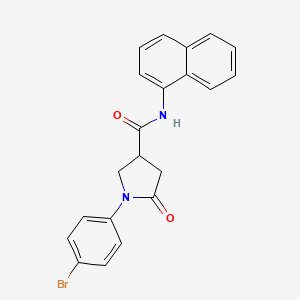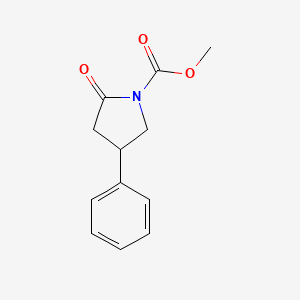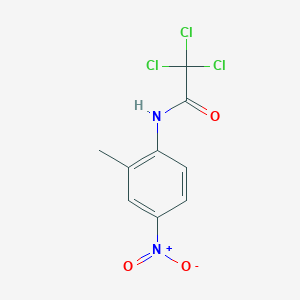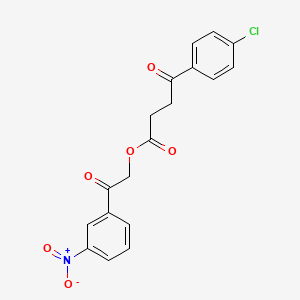
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide, also known as BPN-15606, is a chemical compound that has gained significant attention in the field of neuroscience research. BPN-15606 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning.
作用机制
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide is a positive allosteric modulator of the α7 nAChR, which means that it binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased ion flux through the receptor, which is thought to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, memory, and learning in preclinical studies. It has also been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine in the brain, which may contribute to its cognitive-enhancing effects. This compound has also been shown to have a good safety profile in preclinical studies.
实验室实验的优点和局限性
One advantage of using 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is that it is a selective modulator of the α7 nAChR, which means that it does not interact with other nicotinic receptors or other neurotransmitter systems. This allows for more precise and specific studies of the α7 nAChR and its role in cognitive function. One limitation of using this compound is that it has a relatively low potency, which means that high concentrations may be required to achieve significant effects.
未来方向
There are several future directions for the study of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications. One direction is to investigate the effects of this compound on cognitive function in clinical trials, particularly in patients with Alzheimer's disease and other neurological disorders. Another direction is to develop more potent and selective modulators of the α7 nAChR, which may have even greater therapeutic potential. Finally, future studies could investigate the long-term effects of this compound on cognitive function and brain function, as well as its potential for abuse or addiction.
合成方法
The synthesis of 1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-bromobenzaldehyde with 1-naphthylamine to form 1-(4-bromophenyl)-1-naphthylamine. This compound is then reacted with ethyl chloroformate to form the corresponding carbamate, which is then treated with pyrrolidine to form this compound. The overall yield of this synthesis method is approximately 25%.
科学研究应用
1-(4-bromophenyl)-N-1-naphthyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairments associated with various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). This compound has been shown to enhance cognitive function, memory, and learning in preclinical studies, making it a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
1-(4-bromophenyl)-N-naphthalen-1-yl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-16-8-10-17(11-9-16)24-13-15(12-20(24)25)21(26)23-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,15H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSTZVMLFYLPBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8,8-trimethyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B5125031.png)
![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)
![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)

![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)